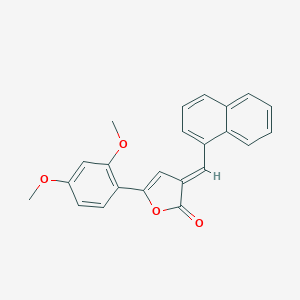
5-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid [2-methoxy-5-[[[(3-nitrophenyl)-oxomethyl]hydrazinylidene]methyl]phenyl] ester is a carbonyl compound.
Scientific Research Applications
Influence on Side-Chain Reactivity
A study by Iskander, Tewfik, and Wasif (1966) explored how a nitro-group, like the one in 3-nitrobenzoyl, influences the reactivity of side chains in chemical compounds. They found that the position of the nitro-group significantly affects the rates of alkaline hydrolysis of ethyl benzoate, with different positions leading to varying rates of reaction (Iskander, Tewfik, & Wasif, 1966).
Role in RNA and DNA Synthesis
Kempe et al. (1982) demonstrated the use of benzoyl-protected ribonucleosides in the synthesis of RNA and DNA-RNA mixtures. The research highlighted the potential of benzoate derivatives, similar in structure to the compound , in facilitating selective chemical processes critical in nucleic acid synthesis (Kempe et al., 1982).
Crystal Structure Analysis
The work of Yeong et al. (2018) on the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insights into how substituents like methoxy and nitrobenzoyl groups influence crystal packing and stability. Their findings are relevant to understanding the structural properties of similar compounds (Yeong et al., 2018).
Synthesis and Chemical Reactions
Research by Havaldar, Bhise, and Burudkar (2004) involved synthesizing derivatives from methoxy-nitrobenzaldehyde, demonstrating the diverse chemical reactions and potential applications of compounds containing methoxy and nitrobenzoyl groups. This research can provide a basis for understanding the reactivity of the compound (Havaldar, Bhise, & Burudkar, 2004).
Benzoylcarbamates Acidities and Reactions
A study by Koppel et al. (1993) on the acidity of benzoylcarbamates in dimethyl sulfoxide provides insight into the properties of benzoyl derivatives, relevant for understanding the behavior of the compound . Their research highlights the mixed N/O alkylation in reactions, which is useful for predicting the reactivity of similar compounds (Koppel et al., 1993).
Antibacterial Activity
Salama (2020) investigated the antibacterial activity of compounds similar in structure to the compound . This study provides insights into the potential biological activity of such compounds, particularly against pathogens like Salmonella typhi (Salama, 2020).
Deprotection in Chemical Synthesis
Jorge and Stradiotto (1997) examined the reduction of phenyl benzoates with nitro substituents, providing a glimpse into the role of nitrobenzoyl groups in the synthesis and deprotection of certain chemical compounds. Such studies are vital for understanding the manipulation and utility of nitrobenzoyl groups in chemical syntheses (Jorge & Stradiotto, 1997).
properties
Molecular Formula |
C22H17N3O6 |
|---|---|
Molecular Weight |
419.4g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H17N3O6/c1-30-19-11-10-15(12-20(19)31-22(27)16-6-3-2-4-7-16)14-23-24-21(26)17-8-5-9-18(13-17)25(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
LOPVZRLCZIXWIQ-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chloro-5-nitrophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B422861.png)


![4-(2-Bromophenyl)-1,7-bis(4-chlorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B422866.png)
![5-(2,5-dimethoxyphenyl)-3-[(2-methoxy-1-naphthyl)methylene]-2(3H)-furanone](/img/structure/B422867.png)
![5-(2,4-dimethoxyphenyl)-3-[(2-methoxy-1-naphthyl)methylene]-2(3H)-furanone](/img/structure/B422868.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B422872.png)
![(5E)-1-(4-chlorophenyl)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422873.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422874.png)
![1-(4-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422876.png)
![1-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422877.png)
![1-(4-chlorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422879.png)
![2-amino-5-(1,3-benzodioxol-5-ylmethylene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B422880.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B422882.png)